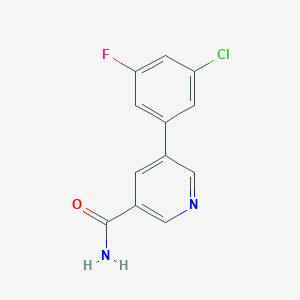

5-(3-Chloro-5-fluorophenyl)nicotinamide

Description

The Nicotinamide (B372718) Scaffold as a Pharmacophore in Drug Discovery

The nicotinamide scaffold, a form of vitamin B3, is a fundamental pharmacophore in drug discovery due to its integral role in cellular metabolism and signaling. wikipedia.orgdrugbank.com As a component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), it is involved in numerous essential oxidation-reduction reactions. researchgate.nettaylorandfrancis.commskcc.org These coenzymes are critical for cellular energy production, DNA repair, and gene expression. mskcc.orgresearchgate.net

The therapeutic potential of nicotinamide and its derivatives extends to various medical applications, including the treatment of skin conditions like acne and the prevention of certain skin cancers. wikipedia.orgmskcc.org In medicinal chemistry, the nicotinamide structure serves as a versatile building block for designing inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are crucial in DNA repair mechanisms. nih.gov The ability to modify the nicotinamide ring at various positions allows for the fine-tuning of a compound's pharmacological properties, making it a privileged scaffold in the development of new drugs for a range of diseases, including cancer and inflammatory conditions. researchgate.netsemanticscholar.org

The following table provides a glimpse into the diverse applications of nicotinamide derivatives in medicinal chemistry:

| Compound/Derivative Class | Therapeutic Area/Target | Key Findings |

| Nicotinamide Derivatives | Anticancer (VEGFR-2 inhibitors) | Showed promising antiproliferative and VEGFR-2 inhibitory activities. acs.orgacs.org |

| Nicotinamide Analogues | Antifungal | Displayed excellent antifungal activities against various Candida and Aspergillus species. nih.gov |

| Pyridine-linked Nicotinamide Derivatives | Anticancer | Demonstrated outstanding activity against breast (MCF-7) and cervical (HeLa) cancer cell lines. researchgate.net |

| Nicotinamide-based HDAC Inhibitors | Anticancer (HDAC3 inhibitors) | Exhibited potent inhibitory activity against histone deacetylase 3 (HDAC3). rsc.org |

Significance of Halogenation in Pharmaceutical Compound Design

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a widely employed strategy in pharmaceutical compound design to enhance the therapeutic properties of drug candidates. researchgate.netnih.gov Halogens can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.nettutorchase.com For instance, the introduction of fluorine can block metabolic pathways, thereby increasing the drug's half-life. cambridgemedchemconsulting.com

Halogen bonds, which are non-covalent interactions between a halogen atom in a drug molecule and an electron-rich atom in a biological target, play a crucial role in improving drug-target binding affinity and specificity. innovations-report.comacs.org This interaction has been increasingly recognized and exploited in rational drug design to develop more potent and selective drugs. tandfonline.comnih.gov Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this chemical modification in modern medicinal chemistry. nih.gov

The table below summarizes the key roles of halogenation in drug design:

| Property Modified | Effect of Halogenation | Example/Mechanism |

| Lipophilicity | Increases the ability of a compound to dissolve in fats and lipids, improving absorption and distribution. tutorchase.com | Halogens can enhance a drug's ability to cross biological membranes. |

| Metabolic Stability | Can block sites of metabolism, prolonging the drug's duration of action. cambridgemedchemconsulting.com | Replacement of a metabolically labile hydrogen atom with a fluorine atom. cambridgemedchemconsulting.comnih.gov |

| Binding Affinity | Can form strong, stable bonds (halogen bonds) with the target receptor or enzyme, increasing potency. tutorchase.comacs.org | The halogen atom acts as a Lewis acid, interacting with an electron donor on the protein. acs.org |

| Bioavailability | Improved lipophilicity and metabolic stability can lead to a higher proportion of the drug reaching systemic circulation. tutorchase.com | |

| Conformation | The size and electronegativity of halogens can influence the preferred conformation of a molecule, which can be critical for receptor binding. |

Contextualization of 5-(3-Chloro-5-fluorophenyl)nicotinamide within Contemporary Medicinal Chemistry Research

This compound is a compound that exemplifies the convergence of the principles outlined above. Its structure features the nicotinamide scaffold, which is known for its diverse biological activities, and a di-halogenated phenyl ring. The presence of both chlorine and fluorine atoms on the phenyl ring is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacological properties.

Research into aryl-substituted nicotinamides is an active area of medicinal chemistry. For example, various nicotinamide derivatives have been synthesized and evaluated for their potential as antifungal agents and as inhibitors of enzymes like VEGFR-2, which is implicated in cancer. nih.govtandfonline.com The specific substitution pattern of this compound suggests a focus on creating a molecule with optimized properties for a particular biological target. The discovery of a potent and selective agonist for the TRPM5 channel, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, highlights the utility of the 3-chloro-5-fluorophenyl moiety in developing targeted therapies. nih.gov

The study of such compounds contributes to the broader understanding of structure-activity relationships (SAR) and informs the design of future therapeutic agents with improved efficacy and safety profiles.

Structure

3D Structure

Properties

CAS No. |

1346692-17-8 |

|---|---|

Molecular Formula |

C12H8ClFN2O |

Molecular Weight |

250.65 g/mol |

IUPAC Name |

5-(3-chloro-5-fluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8ClFN2O/c13-10-2-7(3-11(14)4-10)8-1-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) |

InChI Key |

LQKWOJMCVNEYDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Chloro 5 Fluorophenyl Nicotinamide and Analogs

Precursor Synthesis and Functionalization

The foundation of synthesizing 5-(3-chloro-5-fluorophenyl)nicotinamide lies in the meticulous preparation of its constituent precursors. This involves the synthesis of halogenated anilines and substituted pyridine (B92270) carboxylic acids or their corresponding esters, which serve as the fundamental building blocks for the final compound.

Synthesis of Halogenated Aniline (B41778) Intermediates (e.g., 3-Chloro-5-fluoroaniline)

The intermediate, 3-chloro-5-fluoroaniline, is a critical component in the synthesis of the target molecule. ossila.comchemicalbook.com This aniline derivative, featuring chlorine and fluorine atoms at the 3 and 5 positions respectively, is synthesized through various established routes. ossila.comchemicalbook.com One common approach involves the reduction of the corresponding nitroaromatic compound, 1-chloro-3-fluoro-5-nitrobenzene. This reduction is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or ethyl acetate.

Another synthetic pathway to obtain halogenated anilines is through multi-step sequences starting from more readily available materials. For instance, the synthesis of 3,5-difluoroaniline (B1215098) can be achieved from 1,3,5-trichlorobenzene (B151690). This process involves the reaction of 1,3,5-trichlorobenzene with an alkali metal fluoride (B91410) to produce 3,5-difluorochlorobenzene, which is then reacted with ammonia (B1221849) in the presence of a copper catalyst to yield 3,5-difluoroaniline. google.com A more complex, four-stage synthesis starts from 2,4,5-trichloronitrobenzene, which is converted through a series of reactions including fluorination, chlorinating denitration, and nitration to 2,6-dichloro-3,5-difluoronitrobenzene. google.com The final step involves the reduction of the nitro group and elimination of hydrogen chloride to afford the desired 3,5-difluoroaniline. google.com

The presence of halogen substituents on the aniline ring is particularly advantageous for subsequent chemical modifications. These halogen atoms enable further functionalization through reactions such as palladium-catalyzed carbon-carbon bond formation and nucleophilic aromatic substitution, providing versatile handles for constructing more complex molecular architectures. ossila.comchemicalbook.com

| Starting Material | Key Transformations | Product | Reference |

|---|---|---|---|

| 1-Chloro-3-fluoro-5-nitrobenzene | Catalytic hydrogenation (e.g., Pd/C) | 3-Chloro-5-fluoroaniline | General knowledge |

| 1,3,5-Trichlorobenzene | 1. Reaction with alkali metal fluoride 2. Reaction with ammonia (copper catalyst) | 3,5-Difluoroaniline | google.com |

| 2,4,5-Trichloronitrobenzene | 1. Fluorination 2. Chlorinating denitration 3. Nitration 4. Reduction and dehydrochlorination | 3,5-Difluoroaniline | google.com |

Preparation of Substituted Pyridine Carboxylic Acids or Esters

The nicotinic acid or nicotinamide (B372718) framework is another essential precursor. The synthesis of substituted pyridine carboxylic acids can be achieved through various methods. One approach involves the oxidation of substituted quinolines. For instance, ozonolysis of a substituted quinoline (B57606) in an aqueous acidic solution, followed by decomposition of the resulting peroxides, can yield the corresponding substituted pyridine carboxylic acid. google.com

Another strategy for accessing substituted pyridine carboxylic acids involves multi-component reactions. For example, a three-component approach can be used to synthesize substituted pyridylacetic acid derivatives. This method involves the coupling of a pyridine-N-oxide with a Meldrum's acid derivative, followed by decarboxylation to yield the desired product. acs.org

Furthermore, pyrazolo[1,5-a]pyridine-3-carboxylate derivatives can be synthesized through a 1,3-dipolar cycloaddition reaction between N-aminopyridine sulfates and ethyl propiolate. These esters can then be hydrolyzed to the corresponding carboxylic acids. ciac.jl.cn The synthesis of 5-aryl-nicotinates can be accomplished by the coupling of arylboronic acids with 5-bromonicotinates. lookchem.com

Amide Bond Formation Strategies for Nicotinamide Synthesis

The formation of the amide bond is a pivotal step in the synthesis of nicotinamides. A common laboratory method involves the activation of the carboxylic acid group of nicotinic acid. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com The resulting acyl chloride is then reacted with the appropriate amine to form the nicotinamide.

Alternatively, coupling agents can be employed to facilitate the direct amidation of nicotinic acid with an amine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) are frequently used for this purpose. nih.gov This method offers a milder alternative to the acyl chloride route. nih.gov

Another approach involves the esterification of nicotinic acid, followed by amidation. For instance, nicotinic acid can be esterified with an alcohol in the presence of an acid catalyst. The resulting ester can then be treated with ammonia or an amine to yield the nicotinamide. google.com

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | The carboxylic acid is converted to a more reactive acyl chloride, which then readily reacts with an amine. | mdpi.com |

| Coupling Agents | EDC, HOBt | These reagents activate the carboxylic acid in situ to facilitate direct reaction with an amine under milder conditions. | nih.gov |

| Esterification followed by Amidation | Alcohol, Acid catalyst, Ammonia/Amine | The carboxylic acid is first converted to an ester, which is then reacted with an amine to form the amide. | google.com |

Catalytic Approaches in Nicotinamide Derivative Synthesis (e.g., Biocatalysis)

In recent years, biocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the preparation of nicotinamide derivatives. rsc.org Enzymes offer several advantages over traditional chemical catalysts, such as mild reaction conditions, high selectivity, and improved catalytic efficiency. rsc.org

Lipases, for example, have been utilized for the amidation of carboxylic acids. In some cases, the reaction is carried out in an alcohol solvent, which can act as both the solvent and a nucleophile to form an ester in situ. The subsequent addition of an amine leads to aminolysis of the ester, forming the desired amide. rsc.org

Nitrile hydratases (NHases) have also been employed for the industrial production of nicotinamide from 3-cyanopyridine. researchgate.net This biocatalytic hydration of the nitrile group offers a direct and efficient route to the amide. researchgate.net Whole-cell bioconversion is another increasingly popular biocatalytic method for producing a range of products, including nicotinamide derivatives. rsc.org

While chemo-enzymatic reactions are generally mild, they can sometimes require long reaction times. rsc.org However, the development of robust enzymes and optimized reaction conditions, such as the use of continuous-flow microreactors, can significantly shorten reaction times and improve product yields. rsc.org

Advanced Synthetic Transformations for Aryl Nicotinamides (e.g., Cross-Coupling Reactions)

The introduction of an aryl group at the 5-position of the nicotinamide ring, as in this compound, is often achieved through advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a widely used method for this purpose. acs.org This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. lookchem.comacs.org

For the synthesis of 5-aryl-nicotinates, a common precursor to the corresponding amides, 5-bromonicotinates are frequently used as the coupling partner for the aryl boronic acid. lookchem.com The choice of catalyst, base, and solvent can significantly influence the efficiency and regioselectivity of the coupling reaction. acs.org For instance, the use of the air-stable palladium catalyst PXPd2 in methanol (B129727) with potassium carbonate as the base has been shown to afford good regioselectivity and short reaction times in the Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids. acs.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the formation of C-C bonds, including the synthesis of aryl-substituted heterocycles. researchgate.netorgsyn.org These reactions can often tolerate a broader range of functional groups compared to their palladium-catalyzed counterparts. researchgate.net

| Reaction Type | Key Components | Description | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halide (e.g., 5-bromonicotinate), Aryl boronic acid, Palladium catalyst, Base | Forms a C-C bond between the pyridine ring and the aryl group. | lookchem.comacs.org |

| Nickel-Catalyzed Coupling | Aryl halide, Alkyl/Aryl halide, Nickel catalyst, Reducing agent | Provides an alternative to palladium for C-C bond formation, often with different reactivity and functional group tolerance. | researchgate.netorgsyn.org |

Based on a comprehensive search of available scientific literature and databases, there is currently no specific information published regarding the biological activity profiles of the chemical compound This compound for the targets outlined in your request.

The search did not yield any data on the modulation or inhibition of the following enzymes or pathways by this specific compound:

Histone Deacetylase (HDAC)

Inosine Monophosphate Dehydrogenase (IMPDH)

Sirtuin-1 (SIRT1)

Trk Kinase Pathway

Cyclin-Dependent Kinase (CDK)

Furthermore, no information was found concerning any interactions or modulation of receptors by this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified compound and outline. Research may exist for the parent molecule, nicotinamide, or other nicotinamide derivatives, but not for the exact structure of this compound in the context of the requested biological targets.

Mechanistic Elucidation of 5 3 Chloro 5 Fluorophenyl Nicotinamide S Biological Actions

Molecular Target Identification and Validation

There is currently no publicly available research that identifies and validates a specific molecular target for 5-(3-Chloro-5-fluorophenyl)nicotinamide. The preliminary steps of drug discovery, which involve screening the compound against potential biological targets to determine its binding affinity and specificity, have not been reported in the accessible scientific domain.

Signaling Pathway Perturbations

Consequently, without an identified molecular target, there is no information on how this compound may perturb intracellular signaling pathways. Understanding these perturbations is critical to discerning the downstream effects of a compound and its potential therapeutic or toxicological properties.

Cellular Assays for Mechanism-of-Action Studies

No studies detailing the use of cellular assays to investigate the mechanism of action of this compound have been found. Such assays, including those for cell viability, proliferation, and thermal shift assays, are fundamental in characterizing a compound's effect on cellular functions and confirming target engagement. The absence of this data indicates that the compound's effects at a cellular level are yet to be publicly documented.

Biochemical Characterization of Target Interactions

Similarly, the biochemical characterization of any potential target interactions for this compound is not described in the available literature. Biochemical assays, such as enzyme inhibition or activation assays, are essential for quantifying the interaction between a compound and its target and for elucidating the precise mechanism of modulation.

Structure Activity Relationship Sar Studies of 5 3 Chloro 5 Fluorophenyl Nicotinamide and Its Analogs

Influence of Nicotinamide (B372718) Core Modifications on Biological Activity

The amide group of the nicotinamide core is a critical functional group, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the carbonyl oxygen). These interactions are often essential for anchoring the ligand within the binding site of a biological target. Replacing the amide with bioisosteres can probe the importance of these interactions. For instance, converting the amide to an ester or a ketone would eliminate the hydrogen bond donating capacity, often leading to a significant decrease in activity if this interaction is crucial.

Furthermore, the pyridine (B92270) ring of the nicotinamide is a key feature. Its nitrogen atom acts as a hydrogen bond acceptor and influences the electronic nature of the ring system. Modifications such as the introduction of substituents on the pyridine ring or replacement of the ring with other heterocyclic systems can modulate the compound's properties. For example, the introduction of small alkyl or amino groups at the 2-position of the nicotinamide ring has been shown in some series of antifungal nicotinamide derivatives to be critical for potent activity. mdpi.com

Bioisosteric replacement of the entire nicotinamide ring with other heterocycles is another common strategy. For example, replacing the pyridine with a pyrimidine (B1678525) or a triazine ring can alter the molecule's polarity, metabolic stability, and binding interactions. In the development of inhibitors for enzymes like nicotinamide N-methyltransferase (NNMT), even subtle changes to the core, such as moving to a quinolinium scaffold, have resulted in significant gains in potency. nih.gov The synthesis of isosteric analogs where the nicotinamide riboside portion of NAD is replaced by a C-nucleoside has also been explored, leading to potent enzyme inhibitors. nih.gov

An illustrative example of SAR for nicotinamide core modifications from a series of antifungal compounds is presented below. Although not specific to 5-(3-chloro-5-fluorophenyl)nicotinamide, it highlights the general principles.

Table 1: Hypothetical SAR of Nicotinamide Core Modifications Based on general findings in related series

| Modification on Nicotinamide Core | Relative Activity | Rationale for Activity Change |

|---|---|---|

| Unmodified (Nicotinamide) | Baseline | Parent scaffold for comparison. |

| 2-Amino substitution | Increased | Potential for additional hydrogen bonding. mdpi.com |

| 6-Chloro substitution | Increased | Alters electronic properties of the ring, potentially enhancing binding. mdpi.com |

| N-Methylation of amide | Decreased | Loss of hydrogen bond donor capability. |

Role of the 3-Chloro-5-fluorophenyl Moiety

The 3-chloro-5-fluorophenyl group is a key structural element that significantly influences the biological activity profile of the parent compound. Its contribution can be dissected by considering the effects of halogen substitution patterns and the broader steric and electronic properties of the substituents.

The specific placement of the chlorine and fluorine atoms at the meta-positions (3 and 5) of the phenyl ring is often critical for optimal activity. Halogen atoms can participate in specific interactions, such as halogen bonding, with the protein target. Moving these substituents to other positions (e.g., ortho or para) would alter the geometry of these potential interactions and could lead to a dramatic loss of potency.

For instance, studies on various classes of biologically active molecules have shown that the presence and position of halogen substitutes are essential for inhibitory effects. researchgate.net In a related series of N-(thiophen-2-yl) nicotinamide derivatives, dichlorination at the 5- and 6-positions of the pyridine ring resulted in the highest fungicidal activity, emphasizing the importance of halogen placement. mdpi.com The substitution pattern dictates the molecule's ability to fit into a specific binding pocket and to form favorable interactions.

The nature of the halogen itself is also important. Both chlorine and fluorine are highly electronegative, but they differ in size (Cl > F). This difference can affect the compound's ability to fit within a sterically constrained binding site. In many cases, a specific combination of halogens, such as the 3-chloro-5-fluoro pattern, provides an optimal balance of electronic properties and size to maximize binding affinity.

Table 2: Influence of Phenyl Ring Halogenation Pattern on Activity Illustrative data based on common SAR trends

| Phenyl Substitution Pattern | Predicted Relative Activity | Rationale |

|---|---|---|

| 3-Chloro-5-fluoro | High | Optimal electronic and steric profile for target binding. |

| 2-Chloro-4-fluoro | Moderate to Low | Positional shift may disrupt key interactions. |

| 4-Chloro | Low | Lack of fluorine and different chlorine position may reduce binding affinity. |

| 3,5-Dichloro | Moderate | Increased size may lead to steric clashes in the binding pocket. |

The substituents on the phenyl ring impart distinct steric and electronic characteristics to the molecule, which are fundamental to its interaction with a biological target.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity. This effect reduces the electron density of the phenyl ring, influencing its ability to participate in π-π stacking or cation-π interactions within the receptor's binding site. The combined electron-withdrawing power of the two halogens in this compound makes the phenyl ring electron-deficient. This electronic signature is often a key requirement for recognition by the target protein. In some SAR studies, it has been shown that the combined electronic effect of a cyano group and a halogen is necessary for inhibitory activity. mdpi.com

Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its analogs, a general pharmacophore can be proposed based on its structural features.

Key pharmacophoric features likely include:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

Hydrogen Bond Donor/Acceptor: The primary amide group (-CONH2), which can donate two hydrogen bonds and accept one.

Aromatic Ring Feature: The nicotinamide pyridine ring, capable of aromatic interactions.

Aromatic/Hydrophobic Feature: The 3-chloro-5-fluorophenyl ring, which can engage in hydrophobic and aromatic interactions.

Halogen Bond Acceptor Sites: The chlorine and fluorine atoms, which can interact with electron-rich regions of the target protein.

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, upon binding to its target. nih.govnih.gov The molecule is not rigid and can rotate around the single bond connecting the phenyl and pyridine rings. This rotation is, however, subject to an energy barrier, meaning that some conformations (rotamers) are more stable and thus more populated than others.

Conformational analysis aims to identify these low-energy, preferred conformations and to understand the energy penalties associated with adopting other shapes. chemrxiv.org The bioactive conformation may or may not be the lowest energy conformation in solution. However, the energy required to adopt the bioactive conformation (the conformational strain energy) must be compensated by the favorable energy of binding to the receptor.

For this compound, the key conformational variable is the dihedral angle between the planes of the two aromatic rings. The presence of the meta-substituents on the phenyl ring can influence the preferred dihedral angle due to steric interactions with the pyridine ring. It is hypothesized that for effective binding, this dihedral angle must fall within a specific range to correctly position the two ring systems and their respective functional groups for optimal interaction with the target. nih.gov Techniques like computational modeling and NMR spectroscopy can be used to study the conformational preferences of such molecules and to gain insight into their likely bioactive shapes.

Computational Chemistry and Molecular Modeling of 5 3 Chloro 5 Fluorophenyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of electron distribution, which governs the molecule's reactivity and interaction potential.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(3-Chloro-5-fluorophenyl)nicotinamide, DFT calculations can be employed to optimize the molecular geometry and determine various electronic properties. nih.govresearchgate.netacs.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. youtube.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter for assessing molecular stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, analysis of the FMOs would indicate the likely sites for nucleophilic and electrophilic attack.

Illustrative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Highest Occupied Molecular Orbital; indicates regions susceptible to electrophilic attack. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; indicates regions susceptible to nucleophilic attack. |

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov The map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). It is a critical tool in structure-based drug design.

Binding Mode Prediction and Identification of Key Interactions

Docking simulations place this compound into the binding site of a target protein, generating multiple possible binding poses. The most plausible binding mode is identified based on scoring functions. This prediction allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov Understanding these interactions is crucial for explaining the compound's mechanism of action and for designing more potent derivatives.

Hypothetical Key Interactions for this compound

| Interaction Type | Interacting Residue (Protein) | Interacting Atoms (Ligand) |

|---|---|---|

| Hydrogen Bond | Serine 123 | Carbonyl Oxygen |

| Hydrogen Bond | Lysine 45 | Amide Nitrogen |

| Pi-Pi Stacking | Phenylalanine 210 | Phenyl Ring |

Scoring Function Methodologies for Binding Affinity Estimation

Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. They are essential for ranking different binding poses and for comparing the binding affinities of different ligands. These functions can be classified into three main types: force-field-based, empirical, and knowledge-based. The score provides a numerical estimate of the binding strength, helping to prioritize compounds for further experimental testing.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the ligand-protein complex and analyze the dynamics of their interactions. jlu.edu.cnnih.gov For this compound docked into a target protein, an MD simulation would reveal how the ligand's conformation changes within the binding site and how the key interactions are maintained or broken over the simulation period. This provides a more realistic and dynamic picture than the static view offered by molecular docking. nih.gov

Homology Modeling and Receptor Mapping for Target Identification

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. Once a model of the receptor is built, its potential binding sites can be identified and mapped. This receptor mapping helps in understanding which features of a ligand, like this compound, are important for binding and can guide the design of new molecules with improved affinity and selectivity.

Virtual Screening and Lead Optimization through In Silico Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Using the structure of this compound as a starting point, virtual screening can identify other commercially available or synthetically accessible compounds with similar properties that might also be active.

Following the identification of a "hit" or "lead" compound, in silico lead optimization strategies are employed to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.govdrugdiscoverychemistry.com This involves making iterative modifications to the lead structure and using computational methods like DFT, docking, and MD simulations to predict the effect of these changes. This cycle of in silico design and evaluation significantly accelerates the process of developing a viable drug candidate.

Future Research Directions and Therapeutic Potential

Discovery of Novel Biological Targets for Aryl Nicotinamide (B372718) Derivatives

While a primary focus for many nicotinamide analogs has been the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis in cancer cells, the structural scaffold of aryl nicotinamides is versatile, suggesting potential interactions with other biological targets. frontiersin.orgnih.gov Future research will be pivotal in exploring these alternative mechanisms to broaden the therapeutic applications of compounds like 5-(3-Chloro-5-fluorophenyl)nicotinamide.

Key research avenues include:

Screening against Kinase Panels: Death-associated protein kinase 1 (DAPK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been identified as targets for some nicotinamide derivatives. nih.govmdpi.com Systematic screening of this compound and its analogs against a wide array of protein kinases could uncover novel inhibitory activities relevant to oncology and inflammatory diseases.

Exploring Neurological Receptors: Certain N-aryl nicotinamide derivatives have shown high affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), indicating a potential role in treating neurological disorders or tobacco addiction. nih.gov Investigating the binding profile of this compound at various nAChR subtypes could open new therapeutic pathways.

Investigating Epigenetic Targets: Histone deacetylases (HDACs) are another class of enzymes targeted by novel nicotinamide derivatives. rsc.org Given the role of HDACs in gene expression and cancer, evaluating the effect of this specific aryl nicotinamide on different HDAC isoforms is a promising area of investigation.

Other Metabolic Enzymes: Beyond NAMPT, other enzymes involved in cellular metabolism could be potential targets. For example, some nicotinamide derivatives have been evaluated as succinate (B1194679) dehydrogenase (SDH) inhibitors, which has implications for antifungal applications. nih.gov

| Compound Class/Derivative | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Aryl Nicotinamides (General) | Nicotinamide Phosphoribosyltransferase (NAMPT) | Oncology | frontiersin.orgnih.gov |

| Isonicotinamide Derivatives | Death-Associated Protein Kinase 1 (DAPK1) | Oncology | nih.gov |

| Substituted Nicotinamides | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Oncology | mdpi.comnih.gov |

| 3,6-diazabicyclo[3.1.1]heptane Nicotinamides | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Neurological Disorders | nih.gov |

| Novel Nicotinamide Derivatives | Histone Deacetylase 3 (HDAC3) | Oncology | rsc.org |

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design is crucial for optimizing the therapeutic profile of this compound. By leveraging computational chemistry and understanding structure-activity relationships (SAR), new analogs can be synthesized with improved efficacy and reduced off-target effects. acs.org

Future design strategies should focus on:

Modification of the Phenyl Ring: The 3-chloro and 5-fluoro substitutions on the phenyl ring are key features. Further exploration of different halogen substitutions or the introduction of other functional groups could enhance binding affinity to target proteins. acs.org SAR studies on similar compounds have shown that meta-substitution on the aryl ring can dramatically enhance antiproliferative activity. acs.org

Alterations to the Nicotinamide Core: The pyridine (B92270) ring of the nicotinamide moiety is essential for its activity. Modifications at other positions on this ring could improve selectivity for a specific biological target. For instance, substitutions at the 6-position of the pyridine ring have been shown to increase potency in other N-phenyl nicotinamides. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties. For example, the amide linker could be replaced with other groups to modulate stability and cell permeability.

Computational Modeling: Molecular docking and dynamics simulations can predict how analogs of this compound will interact with the binding sites of known and novel targets like NAMPT, VEGFR-2, or HDACs. rsc.orgsemanticscholar.org This in silico approach can prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Development of Advanced In Vitro and In Vivo Research Models for Efficacy Assessment

To accurately evaluate the therapeutic potential of this compound and its future analogs, sophisticated research models that better mimic human disease are required.

In Vitro Models:

3D Cell Cultures and Organoids: Moving beyond traditional 2D cell culture, 3D spheroids and patient-derived organoids offer a more physiologically relevant environment to test anti-cancer efficacy, as they replicate the complex cell-cell interactions and microenvironment of a tumor.

Co-culture Systems: To study the impact on the tumor microenvironment, co-culture models incorporating cancer cells with immune cells (like T-cells and macrophages) or stromal cells (like fibroblasts) are essential.

High-Throughput Screening (HTS): Cell- and caspase-based HTS assays can be used to rapidly screen libraries of new derivatives to identify potent inducers of apoptosis. nih.gov

In Vivo Models:

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor and are considered more predictive of clinical outcomes than traditional cell-line xenografts. acs.org

Humanized Mouse Models: To study the interplay with the human immune system, mice engrafted with human immune cells can be used. This is particularly relevant if the compound has immunomodulatory effects. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors closely resembling human cancers can provide insights into a compound's efficacy in the context of natural tumor progression and metastasis.

| Model Type | Specific Model | Application | Reference |

|---|---|---|---|

| In Vitro | Cancer Cell Lines (e.g., A2780, MCF-7, HCT-116) | Initial screening for anti-proliferative and cytotoxic activity. | mdpi.comacs.orgresearchgate.net |

| 3D Spheroids/Organoids | Assessing efficacy in a more physiologically relevant tumor microenvironment. | nih.gov | |

| Flow Cytometry | Analyzing effects on cell cycle progression and apoptosis induction. | mdpi.comnih.gov | |

| In Vivo | Cell Line-Derived Xenografts | Evaluating general anti-tumor activity in a living organism. | acs.orgnih.gov |

| Patient-Derived Xenografts (PDX) | Testing efficacy on patient-specific tumors to predict clinical response. |

Integration of Omics Technologies in Mechanistic Research

Understanding the detailed mechanism of action of this compound requires a systems-level approach. The integration of various "omics" technologies can provide a comprehensive picture of the molecular changes induced by the compound. nih.gov

NADomics: As many nicotinamide derivatives target NAD+ metabolism, "NADomics"—the high-throughput study of NAD+ and its related metabolites—is particularly relevant. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the entire NAD metabolome (the "NADome") in response to treatment, revealing the direct impact on this critical pathway. researchgate.netmdpi.com

Genomics and Transcriptomics: RNA sequencing can identify changes in gene expression patterns following treatment, highlighting the cellular pathways that are modulated by the compound. This can help identify biomarkers that predict sensitivity or resistance.

Proteomics: Analyzing the entire set of proteins in a cell or tissue can reveal changes in protein expression and post-translational modifications, offering direct insights into the drug's effect on cellular signaling and function.

Metabolomics: Beyond the NADome, untargeted metabolomics can provide a global snapshot of the metabolic reprogramming induced by the compound, potentially uncovering unexpected effects on cellular energy and biosynthesis pathways.

The integration of these multi-omics datasets is a powerful strategy to build a holistic understanding of the drug's mechanism, identify predictive biomarkers, and discover novel therapeutic hypotheses. youtube.com

Exploration of Combination Research with this compound or its Analogs

To enhance therapeutic efficacy and overcome potential drug resistance, exploring combination therapies is a critical future direction. nih.gov The rationale for combining this compound, particularly if it acts as a NAMPT inhibitor, with other agents is based on targeting cancer cells through complementary mechanisms.

Potential combination strategies include:

Combination with DNA Damaging Agents: Since NAD+ is essential for DNA repair enzymes like PARPs, inhibiting its synthesis with a NAMPT inhibitor could sensitize cancer cells to chemotherapy or radiation therapy that works by inducing DNA damage.

Combination with Other Metabolic Inhibitors: Targeting multiple nodes within the cancer cell's metabolic network can be a powerful strategy. Combining a NAMPT inhibitor with drugs that target glycolysis or glutaminolysis could lead to a synergistic collapse of cellular energy production.

Combination with Epigenetic Drugs: Research has shown that NAMPT inhibitors can increase the inhibitory effect of HDAC inhibitors, suggesting that a dual-inhibition approach could have potent antitumor activity. nih.gov

Overcoming Resistance Pathways: Cancer cells can sometimes bypass the NAMPT-driven NAD+ salvage pathway by using the Preiss-Handler pathway, which starts from nicotinic acid. In such cases, combining a NAMPT inhibitor with an inhibitor of the enzyme NAPRT could provide a more complete blockade of NAD+ synthesis. nih.gov A strategy for tumors solely reliant on NAMPT could involve aggressive therapy with a NAMPT inhibitor combined with nicotinic acid supplementation to rescue healthy cells and widen the therapeutic window. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Chloro-5-fluorophenyl)nicotinamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling for aryl-halogen bond formation. Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance NAS by stabilizing transition states .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-reactions .

- Temperature : Yields increase at 80–100°C due to accelerated kinetics, but side reactions (e.g., dehalogenation) may occur above 120°C .

- Example : A 72% yield was achieved using piperidine in DMF at 80°C for 12 hours .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ = 265.7 g/mol) and detect impurities .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves chloro/fluoro-phenyl proton signals .

- X-ray crystallography : Validates stereochemistry and crystal packing .

Q. What preliminary assays are recommended to assess the compound’s bioactivity?

- Methodological Answer :

- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility profiling : Determine logP values via shake-flask method to predict membrane permeability .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (80°C vs. 100°C), solvent (DMF vs. THF), catalyst loading (5% vs. 10% Pd).

- Response surface methodology (RSM) : Identifies interactions between factors (e.g., DMF + 100°C increases yield by 15% but raises impurity risk) .

- Example : A study reduced experimental runs by 50% while achieving >90% confidence in optimal conditions .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA guidelines) .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., IC₅₀ variability linked to assay cell lines) .

- Mechanistic studies : Use siRNA knockdowns or CRISPR-edited cells to confirm target specificity .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Methodological Answer :

- Cryo-EM/X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase ATP-binding pockets) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Molecular dynamics simulations : Predict off-target interactions using software like GROMACS .

Q. How to design experiments assessing environmental stability and degradation pathways?

- Methodological Answer :

- Forced degradation studies : Expose the compound to UV light, pH extremes, and oxidizers (e.g., H₂O₂) .

- LC-QTOF-MS : Identify degradation products (e.g., dehalogenated metabolites) .

- QSPR modeling : Predict ecotoxicity using parameters like bioaccumulation potential .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yield Optimization

| Factor | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 80–100°C | +25% efficiency | |

| Solvent (DMF) | 0.5–1.0 M | Reduces byproducts | |

| Catalyst (Pd) | 5–10% wt | Linear yield increase |

Table 2 : Bioactivity Data Cross-Validation Framework

| Step | Tool/Technique | Outcome Metric | Source |

|---|---|---|---|

| Replication | CLIA-compliant assays | % Variance reduction | |

| Meta-analysis | ChEMBL/PubChem data | IC₅₀ consensus | |

| Target confirmation | CRISPR validation | Specificity score |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.